Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate physical properties
Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate physical properties
Content Type: Technical Reference Guide Subject: CAS 60585-44-6 | Physicochemical Properties & Synthetic Utility Audience: Synthetic Chemists, Process Development Scientists[1][2][3]
Executive Summary
Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate (CAS 60585-44-6) is a specialized
This guide characterizes the molecule’s physical constants, tautomeric behavior, and handling protocols, providing a grounded reference for its use in high-precision organic synthesis.
Chemical Identity & Structural Analysis[2][5][6][7]
| Parameter | Specification |
| IUPAC Name | Methyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate |
| CAS Number | 60585-44-6 |
| Molecular Formula | |
| Molecular Weight | 170.21 g/mol |
| SMILES | CC1(C)CC(C(=O)OC)C(=O)C1 |
| Structural Class | Cyclic |
Stereochemical Context
While the C4 position bears a gem-dimethyl group (achiral), the C1 position is a stereocenter. Synthetic preparations typically yield a racemate. However, due to the high acidity of the C1 proton (
Physicochemical Properties[1][2][4][6][7][9][10][11][12]
The following data aggregates experimental values and high-confidence predictive models essential for process design.
Table 1: Physical Constants
| Property | Value | Technical Note |
| Physical State | Liquid | Colorless to pale yellow/violet depending on trace oxidation.[4] |
| Boiling Point | 55–60 °C @ 1–2 Torr | High vacuum required for distillation to avoid thermal decomposition/decarboxylation. |
| Density | Predicted. Useful for volumetric dosing in flow chemistry. | |
| Refractive Index | Estimated based on structural analogs. | |
| Flash Point | > 79 °C | Combustible. Class IIIA liquid.[5] |
| Solubility (Water) | Negligible | Hydrophobic gem-dimethyl group reduces aqueous solubility compared to parent ester. |
| Solubility (Organic) | High | Miscible with MeOH, DCM, THF, Toluene, EtOAc. |
| Acidity ( | Acidic |
Senior Scientist Insight: Keto-Enol Tautomerism
A critical "self-validating" aspect of working with CAS 60585-44-6 is understanding its tautomeric equilibrium. Like all cyclic
-
Keto Form: Favored in polar protic solvents (e.g., Methanol) which disrupt internal H-bonds.
-
Enol Form: Favored in non-polar aprotic solvents (e.g.,
, Toluene) and the neat liquid state.
Diagnostic Implication: In
Figure 1: Tautomeric equilibrium and activation to the enolate. The enol form is stabilized by a 6-membered intramolecular hydrogen bond between the ester carbonyl and the enol hydroxyl.
Synthesis & Reactivity Workflow
The synthesis of CAS 60585-44-6 typically proceeds via the Dieckmann Condensation of dimethyl 3,3-dimethyladipate. Understanding this pathway is crucial for identifying common impurities, such as the uncyclized diester or O-alkylated byproducts.
Primary Reactivity Modes
- -Alkylation: The C1 position is the primary nucleophilic site upon deprotonation. The gem-dimethyl group at C4 introduces steric hindrance, directing alkylation away from the ring face hindered by the methyls (stereoselective control).
-
Decarboxylation (Krapcho): Heating with LiCl/DMSO removes the ester group to yield 3,3-dimethylcyclopentanone.
-
Robinson Annulation: Reacts with methyl vinyl ketone (MVK) to form fused bicyclic systems (hydrindanes).
Figure 2: Synthesis from acyclic precursor and primary downstream transformations.
Handling, Stability & Safety
Storage Protocols
-
Oxidation Sensitivity: The
-carbon is susceptible to autoxidation over time. Store under an inert atmosphere (Nitrogen or Argon). -
Hydrolysis: Moisture sensitive. The ester bond can hydrolyze to the
-keto acid, which spontaneously decarboxylates. Store in tightly sealed containers at 2–8 °C.
Safety Profile (GHS Classification)
-
Signal Word: Warning
-
H227: Combustible liquid (if flash point < 93°C, varies by jurisdiction).
PPE Recommendation: Nitrile gloves are sufficient for short contact. Use a chemical fume hood to avoid inhalation of vapors, which may possess a distinct, pungent ester odor.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11789638, Methyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate. Retrieved January 28, 2026 from [Link]
-
Master Organic Chemistry. Keto-Enol Tautomerism: Key Points and Mechanism. Retrieved January 28, 2026 from [Link]
Sources
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- 4. 4,4-二甲基-2-氧代环戊基甲酸甲酯 CAS#: 60585-44-6 [m.chemicalbook.com]
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- 6. chemos.de [chemos.de]
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